CDK9 Enzymatic Potency vs. Im6-Cl
In a cell-free ADP-Glo kinase assay at 10 µM ATP, Im6 achieved an IC50 of 120 nM against CDK9/cyclin T1, compared to an IC50 of 680 nM for the direct analog Im6-Cl (where the 4-fluorophenyl is replaced by 4-chlorophenyl) [1]. This represents a 5.7-fold potency advantage for Im6 under identical assay conditions [1].
| Evidence Dimension | Enzymatic inhibition (IC50) of CDK9/cyclin T1 |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Im6-Cl (4-chlorophenyl analog): 680 nM |
| Quantified Difference | 5.7-fold more potent |
| Conditions | Cell-free ADP-Glo assay, 10 µM ATP, 30 min pre-incubation |
Why This Matters
For procurement decisions, selecting Im6 over its 4-chlorophenyl analog ensures >5x lower compound concentration required for target inhibition, reducing reagent costs and minimizing solvent-related artifacts in cellular assays.
- [1] Wang, L., et al. "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as CDK9 inhibitors." European Journal of Medicinal Chemistry 156 (2018): 789-802. View Source
